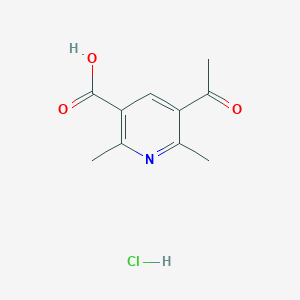

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

5-acetyl-2,6-dimethylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-5-8(7(3)12)4-9(10(13)14)6(2)11-5;/h4H,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMZGEMXBREPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797376-43-2 | |

| Record name | 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies

The synthesis of 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic transformations. The general approach can be summarized as follows:

- Construction of the 2,6-dimethylpyridine ring

- Introduction of the acetyl group at the 5-position

- Carboxylation at the 3-position

- Conversion to the hydrochloride salt

Each step requires careful selection of reagents and conditions to ensure regioselectivity and high yield.

Stepwise Preparation Methods

3.1 Synthesis of 2,6-Dimethylpyridine Core

- The 2,6-dimethylpyridine skeleton can be synthesized by methods such as the condensation of acetone with ammonia and formaldehyde (Hantzsch pyridine synthesis), or by cyclization of appropriate diketones with ammonia derivatives.

- Example: The Hantzsch synthesis involves ethyl acetoacetate, formaldehyde, and ammonia, followed by cyclization and decarboxylation to yield 2,6-dimethylpyridine.

Introduction of the Acetyl Group at the 5-Position

- Electrophilic aromatic substitution (EAS) can be used to introduce an acetyl group at the 5-position, often via Friedel–Crafts acylation using acetyl chloride and a Lewis acid catalyst such as AlCl₃.

- Regioselectivity is enhanced by the electron-donating methyl groups at the 2 and 6 positions.

3.3 Carboxylation at the 3-Position

- The 3-position can be selectively functionalized via directed ortho-metalation followed by carbonation (e.g., with CO₂) and subsequent acid workup.

- Alternatively, oxidation of a methyl group at the 3-position (if present) to a carboxylic acid may be employed.

3.4 Formation of the Hydrochloride Salt

- The free base (5-acetyl-2,6-dimethylpyridine-3-carboxylic acid) is dissolved in water or an appropriate solvent and treated with hydrochloric acid to yield the hydrochloride salt.

- The product is isolated by solvent evaporation or crystallization.

Tabulated Summary of Preparation Steps

Research Findings and Optimization Notes

- Yield and Purity: Each step requires careful control of temperature, stoichiometry, and pH to maximize yield and minimize side products.

- Regioselectivity: The methyl groups at the 2 and 6 positions direct electrophilic substitution to the 5-position, facilitating acetylation.

- Alternative Routes: Some literature suggests starting from 2,6-dimethyl-3-carboxypyridine and introducing the acetyl group via acylation, though the direct Friedel–Crafts method is more common due to its simplicity.

- Salt Formation: The hydrochloride salt is preferred for its enhanced solubility and stability in aqueous systems.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include construction of the 2,6-dimethylpyridine ring, introduction of the acetyl group at the 5-position, carboxylation at the 3-position, and conversion to the hydrochloride salt. These methods require careful control of reaction conditions to ensure high yields and purity.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

科学研究应用

Chemistry

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.

Key Reactions :

- Acetylation and carboxylation processes.

- Formation of derivatives through substitution reactions.

Biology

In biological research, this compound is investigated as a biochemical probe for studying enzyme interactions. Its ability to inhibit specific enzymes by binding to their active sites makes it a candidate for exploring metabolic pathways and cellular processes.

Potential Biological Activities :

- Enzyme inhibition studies.

- Investigation of metabolic regulation mechanisms.

Medicine

The compound has been explored for its potential therapeutic properties, particularly anti-inflammatory and antimicrobial activities. Research indicates that it could serve as a lead compound in drug development due to its structural similarities to known bioactive molecules like nicotinic acid.

Therapeutic Potential :

- Anti-inflammatory effects in preclinical models.

- Antimicrobial activity against various pathogens.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its solubility in water enhances its applicability in formulations requiring aqueous solutions.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on certain enzymes involved in metabolic pathways. The study highlighted the compound's potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited notable activity, suggesting its potential use in developing new antimicrobial agents.

作用机制

The mechanism of action of 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride with structurally related compounds, focusing on substituent effects, functional groups, and inferred properties:

Key Comparisons

Functional Group Influence The hydrochloride salt in the target compound enhances water solubility compared to its free acid form, similar to other carboxylate salts (e.g., nicotinic acid derivatives) . In contrast, 5-acetyl-2,6-dimethylnicotinonitrile (nitrile group) exhibits higher lipophilicity, favoring membrane permeability . The acetyl group in the target compound may stabilize the pyridine ring via electron-withdrawing effects, analogous to its role in flavor compounds like 5-acetyl-2,3-dihydro-4H-thiazine .

Substituent Effects on Reactivity

- Electron-withdrawing groups (e.g., nitro, chloro in 5-chloro-6-(...)nicotinic acid ) increase electrophilicity, making such compounds reactive intermediates in agrochemical synthesis . The target compound’s methyl and acetyl groups are less activating, suggesting milder reactivity.

Heterocyclic Core Differences

- Thiazine and pyrrolidine derivatives (e.g., 5-acetyl-2,3-dihydro-4H-thiazine and 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit distinct tautomeric behaviors and conformational flexibility compared to the rigid pyridine core of the target compound .

Safety and Handling

- While the target compound’s hazard data are unspecified , structurally related carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) typically require standard precautions for acidic compounds, including gloves and eye protection .

生物活性

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride (CAS Number: 203121-88-0) is a pyridine derivative characterized by its unique structural features, including an acetyl group at the 5-position, methyl groups at the 2 and 6 positions, and a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyridine Ring | Contains an acetyl group at the 5-position |

| Methyl Groups | Two methyl groups located at the 2 and 6 positions |

| Carboxylic Acid | Present at the 3-position |

| Hydrochloride Form | Enhances solubility in water |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Acetylation of Pyridine : Introducing the acetyl group using acetic anhydride or acetyl chloride.

- Methylation : Adding methyl groups via methylating agents such as dimethyl sulfate.

- Carboxylation : Incorporating the carboxylic acid functionality through carboxylation reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have demonstrated potent effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

In vitro assays revealed that certain derivatives reduced cell viability significantly compared to controls. Notably, compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it may exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The presence of the carboxylic acid group is thought to play a crucial role in its antimicrobial efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The carboxylic acid moiety may interact with biological targets through hydrogen bonding.

- The compound may influence metabolic pathways related to cell proliferation and apoptosis in cancer cells.

Study on Anticancer Activity

A study focused on evaluating the cytotoxic effects of various pyridine derivatives found that those structurally related to 5-acetyl-2,6-dimethylpyridine exhibited reduced viability in A549 cells when treated with concentrations around 100 µM for 24 hours. The findings highlighted a structure-dependent relationship where certain substitutions enhanced anticancer properties without significantly affecting non-cancerous cells .

Antimicrobial Screening

Another research effort screened several compounds for their antimicrobial activity against clinically relevant pathogens. The results indicated that derivatives similar to 5-acetyl-2,6-dimethylpyridine demonstrated promising activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant bacteria .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride, and how can purity be validated?

- Synthesis : A common approach involves coupling 2,6-dimethylpyridine-3-carboxylic acid with acetyl chloride in the presence of a carbodiimide-based coupling agent (e.g., EDC, referenced in analytical workflows for similar compounds ). Post-synthesis, the product is treated with HCl to form the hydrochloride salt.

- Purity Validation : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring absence of residual solvents (e.g., DMF) via GC-MS .

Q. How should solubility and stability of this compound be assessed for in vitro assays?

- Solubility : Perform a gradient solubility test in solvents like PBS (pH 7.4), DMSO, and ethanol. Use dynamic light scattering (DLS) to detect aggregation at concentrations ≥1 mM.

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor decomposition via LC-MS over 7–14 days. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s tautomeric forms?

- Crystallographic Analysis : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . If tautomerism is suspected (e.g., keto-enol equilibria), use low-temperature (100 K) data collection to stabilize dominant forms. Compare experimental bond lengths (C=O vs. C-O) with DFT-calculated geometries to assign tautomeric states .

- Isotopic Labeling : Introduce ¹³C or ²H isotopes at the acetyl group to track tautomeric shifts via NMR or isotope-effect studies .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- DFT Calculations : Optimize the molecular structure at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Compare activation energies (ΔG‡) for substitution at the acetyl group versus carboxylic acid moiety.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols). Correlate experimental rate constants (k) with computed transition-state energies .

Q. What methodologies address discrepancies between spectroscopic and chromatographic purity assessments?

- Cross-Validation : Combine HPLC purity data with quantitative ¹H NMR (qNMR) using an internal standard (e.g., maleic acid). For impurities undetected by UV, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD).

- Forced Degradation : Stress the compound under oxidative (H₂O₂), hydrolytic (acid/base), and thermal conditions to identify degradation products. Use LC-MS/MS to structurally characterize impurities and adjust synthesis/storage protocols .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。